molecular formula C15H13FN2O4S B2896759 4-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922554-23-2

4-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No. B2896759
CAS RN: 922554-23-2
M. Wt: 336.34
InChI Key: YAMBHCZAKIENIF-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which are known for their various biological activities . The tetrahydrobenzo[f][1,4]oxazepine component is a type of heterocyclic compound .

Scientific Research Applications

Selective Cyclooxygenase-2 Inhibition

Research has demonstrated the potential of fluorine-substituted benzenesulfonamide derivatives, including compounds structurally related to 4-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide, as selective inhibitors of cyclooxygenase-2 (COX-2). This selectivity is enhanced by the introduction of a fluorine atom, leading to compounds with significant potential for the treatment of inflammatory conditions like rheumatoid arthritis and osteoarthritis, without inhibiting cyclooxygenase-1 (COX-1) significantly, thus reducing gastrointestinal side effects (Hashimoto et al., 2002).

Antitumor Activity

Benzothiazole and benzoxazole compounds, sharing a core structural similarity with this compound, have shown promise in antitumor studies. These compounds have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Notably, some derivatives have demonstrated significant inhibitory activities, making them potential candidates for further anticancer research and development (Hutchinson et al., 2001).

Carbonic Anhydrase Inhibition

Studies have also explored the role of sulfonamide-based compounds, including fluorine-substituted derivatives, as inhibitors of carbonic anhydrase. These compounds have been found to exhibit strong inhibitory action against this enzyme, which is implicated in various physiological processes including respiration and the regulation of pH in tissues. This activity suggests their potential utility in designing therapeutics for conditions where carbonic anhydrase activity is dysregulated (Sapegin et al., 2018).

Supramolecular Chemistry

Research into the crystal structures of related sulfonamide compounds has provided insights into their supramolecular architecture, including packing patterns and intermolecular interactions. These studies contribute to a deeper understanding of the molecular basis for the biological activities of these compounds and facilitate the design of new molecules with improved efficacy and selectivity (Suchetan et al., 2015).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. For example, some sulfonamides are known to inhibit bacterial enzymes, thereby acting as antibiotics .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some sulfonamides are known to cause allergic reactions .

properties

IUPAC Name

4-fluoro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4S/c16-10-1-4-12(5-2-10)23(20,21)18-11-3-6-14-13(9-11)15(19)17-7-8-22-14/h1-6,9,18H,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMBHCZAKIENIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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